
(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide is a chiral compound featuring a cyclopropane ring substituted with a pyridine moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the carboxamide group. One common method involves the reaction of pyridine-3-carboxaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring. Subsequent conversion of the aldehyde group to a carboxamide can be achieved using reagents such as ammonia or amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Scientific Research Applications
(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and protein-ligand binding due to its chiral nature.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(Pyridin-2-yl)cyclopropanecarboxamide
- (1R,2S)-2-(Pyridin-4-yl)cyclopropanecarboxamide
- (1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxylic acid
Uniqueness
(1R,2S)-2-(Pyridin-3-yl)cyclopropanecarboxamide is unique due to the specific positioning of the pyridine ring and the carboxamide group on the cyclopropane ring. This configuration can result in distinct chemical and biological properties compared to its isomers and analogs, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(1R,2S)-2-pyridin-3-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-4-7(8)6-2-1-3-11-5-6/h1-3,5,7-8H,4H2,(H2,10,12)/t7-,8-/m1/s1 |
InChI Key |
MWZLYFACNVBWDN-HTQZYQBOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)N)C2=CN=CC=C2 |
Canonical SMILES |
C1C(C1C(=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


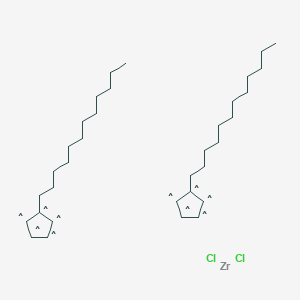
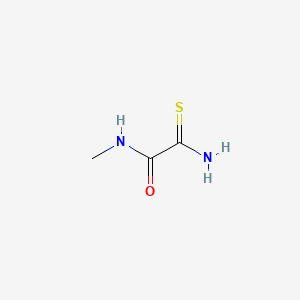

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)
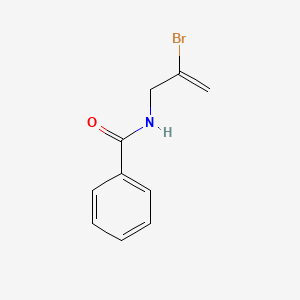
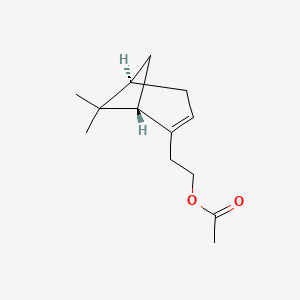
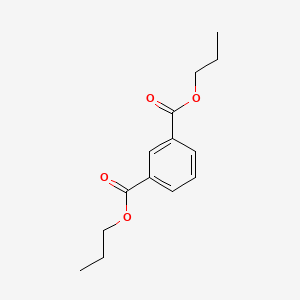
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
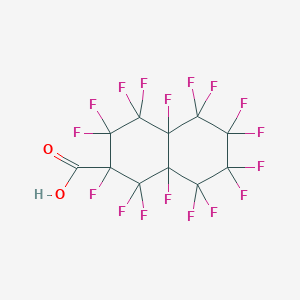
![2-[(1Z)-N-(Cyanocarbonyl)ethanehydrazonoyl]-1,4-dihydroxybenzene](/img/structure/B13821158.png)
![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)


